Intrinsic α1-Adrenoceptor Agonist Activity: Desglymidodrine Is the Pharmacologically Active Species
Desglymidodrine is the intrinsically active α1-adrenoceptor agonist, whereas midodrine is a pharmacologically inactive prodrug that requires enzymatic deglycination to generate desglymidodrine [1][2]. In vitro assays demonstrate that desglymidodrine produces direct venoconstriction over a concentration range of 1-1000 μM in isolated canine femoral veins (pD2 = 4.64) and isolated human saphenous veins (pD2 = 4.48) . Midodrine exhibits no intrinsic activity in these isolated tissue preparations and relies entirely on in vivo metabolic conversion to elicit any pharmacological effect [1][2].
| Evidence Dimension | Intrinsic α1-adrenoceptor agonist activity (venoconstriction in isolated tissue) |
|---|---|
| Target Compound Data | pD2 = 4.64 (canine femoral vein); pD2 = 4.48 (human saphenous vein) |
| Comparator Or Baseline | Midodrine: no intrinsic activity; requires enzymatic deglycination to become active |
| Quantified Difference | Desglymidodrine: direct agonist activity demonstrated across 1-1000 μM; Midodrine: inactive in vitro |
| Conditions | Isolated canine femoral veins and isolated human saphenous veins; concentration range 1-1000 μM |
Why This Matters
Procurement of desglymidodrine enables direct in vitro pharmacological studies without confounding prodrug activation variables, which is essential for receptor binding assays, isolated tissue experiments, and analytical method validation requiring the authentic active species.
- [1] Cruz DN. Midodrine: a selective alpha-adrenergic agonist for orthostatic hypotension and dialysis hypotension. Expert Opin Pharmacother. 2000;1(4):835-840. View Source
- [2] Ali A, Al-Ghobashy MA, Farid SF, Kassem MA. Development and validation of LC-MS/MS assay for the determination of the prodrug Midodrine and its active metabolite Desglymidodrine in plasma of ascitic patients. J Chromatogr B Analyt Technol Biomed Life Sci. 2015;991:34-40. View Source
